molecular formula C11H14O3 B079338 Ethyl 4-methoxyphenylacetate CAS No. 14062-18-1

Ethyl 4-methoxyphenylacetate

Cat. No. B079338
CAS RN: 14062-18-1
M. Wt: 194.23 g/mol
InChI Key: DOCCDOCIYYDLGJ-UHFFFAOYSA-N
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Description

Ethyl 4-methoxyphenylacetate is a compound of interest in various chemical syntheses and molecular structure studies. Its properties and reactions contribute to a wide range of applications in organic chemistry and material science.

Synthesis Analysis

Ethyl 4-methoxyphenylacetate can be synthesized through various chemical reactions, including the Friedel-Crafts reaction with ethyl oxalylchloride under the catalyst of aluminum trichloride, leading to ethyl 4-methoxybenzoylformate, which is then subjected to reduction by the Wolff-Kishner-Huang reaction with hydrazine hydrate, achieving an overall yield of 55.4% (Zhu Jin-tao, 2011).

Molecular Structure Analysis

The molecular structure of Ethyl 4-methoxyphenylacetate derivatives has been studied using single crystal X-ray diffraction data. These studies help in understanding the molecular conformation and crystal packing, which are crucial for predicting reactivity and designing further chemical modifications (M. Kaur et al., 2012).

Chemical Reactions and Properties

Ethyl 4-methoxyphenylacetate participates in "click chemistry" reactions, providing a straightforward route to 1,2,3-triazoles. This base-mediated reaction tolerates various substituents, showcasing the compound's versatility in organic synthesis (J. Chen, Shuangshuang Liu, & Kwunmin Chen, 2010).

Scientific Research Applications

  • Synthetic Chemistry : It's used as an intermediate in the synthesis of 4-methoxyphenylacetic acid via Friedel-Crafts reaction, demonstrating the compound's utility in complex chemical synthesis (Zhu Jin-tao, 2011).

  • Analytical Chemistry : In studies involving the analysis of human lumbar cerebrospinal fluid, ethyl 4-methoxyphenylacetate was used in the extraction and analysis of monoamine metabolites, highlighting its role in sophisticated chromatographic techniques (A. Krstulović et al., 1982).

  • Molecular Structure Analysis : Research on the crystal and molecular structures of certain compounds involved ethyl 4-methoxyphenylacetate derivatives, indicating its significance in the study of molecular configurations and interactions (M. Kaur et al., 2012).

  • Pharmaceutical Chemistry : It's been used in the synthesis of lignan conjugates with potential antimicrobial and antioxidant activities, showing its application in the development of new therapeutic agents (K. Raghavendra et al., 2016).

  • Biochemistry : Ethyl 4-methoxyphenylacetate derivatives have been synthesized and investigated for their pronounced anti-proliferative activity and tumor cell selectivity, suggesting its relevance in cancer research (Joice Thomas et al., 2017).

Safety And Hazards

Ethyl 4-methoxyphenylacetate is classified as a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical, ventilating, and lighting equipment . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCCDOCIYYDLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161444
Record name Ethyl 4-methoxyphenylacetate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxyphenylacetate

CAS RN

14062-18-1
Record name Benzeneacetic acid, 4-methoxy-, ethyl ester
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Record name Ethyl 4-methoxyphenylacetate
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Record name Ethyl 4-methoxyphenylacetate
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Record name Ethyl 4-methoxyphenylacetate
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Record name ETHYL 4-METHOXYPHENYLACETATE
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(4-hydroxyphenyl)acetate (15 g, 0.09 mmol) in acetonitrile (100 mL) were added anhydrous K2CO3 (27.23 g, 0.19 mol) followed by Me2SO4 (14.94 g, 0.11 mol) at RT. The reaction mixture was then refluxed for 5 h, filtered through a pad of Celite® and the filtrate was concentrated in vacuo. The residue was dissolved in EtOAc (300 mL). The organic layer was then washed with water, dried over Na2SO4 and concentrated in vacuo to afford ethyl 2-(4-methoxyphenyl)acetate (16 g, 84%) as a solid.
Quantity
15 g
Type
reactant
Reaction Step One
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Quantity
27.23 g
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reactant
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100 mL
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solvent
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14.94 g
Type
reactant
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Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 2-(4-hydroxyphenyl)acetate (10 g, 0.05 mol) in acetonitrile (100 mL) were added K2CO3 (15.3 g, 0.11 mol) and dimethyl sulfate (8.4 g, 0.06 mol) under an inert atmosphere. The reaction mixture was stirred at 80° C. for 2 h and then extracted with EtOAc (2×300 mL), The combined organic layers were washed with water, dried over Na2SO4 and concentrated in vacuo to afford ethyl 2-(4-methoxyphenyl)acetate (8 g, 74%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 4-Methoxyphenylacetic acid (2 g) and para-toluenesulfonic acid (230 mg) in 30 ml of ethanol is refluxed for 2 hours. The solvent is evaporated under reduced pressure and the residue is suspended in a saturated aqueous solution of sodium hydrogencarbonate and extracted twice with ethyl acetate. The organic extracts are collected, washed with water and dried over sodium sulfate to give, after evaporation of the solvent under reduced pressure, 2.14 g of the product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
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Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

p-Methoxy toluene (1.83 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 82 mg ethyl p-methoxyphenylacetate was obtained by column chromatography, in a yield of 85%. 1HNMR (400 MHz, CDCl3) δ 1.23 (t, J=6.8 Hz, 3H), 3.54 (s, 2H), 3.79 (s, 3H), 4.11 (q, J=6.8 Hz, 2H), 6.84-6.88 (m, 2H), 7.18-7.22 (m, 2H); 13CNMR (100 MHz, CDCl3) δ 14.2, 40.5, 55.3, 60.8, 113.9, 126.3, 130.3, 158.7, 171.9; HRMS (ESI) calcd. for C11H14NaO3 [M+Na]: 217.0835. found: 217.0838. The ethyl p-methoxyphenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 64 mg product p-methoxyphenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 91%.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
46 mg
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reactant
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methoxyphenylacetate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
45
Citations
Y SAWA, T KATO, T MASUDA, M HORI… - Chemical and …, 1975 - jstage.jst.go.jp
… of new types of non-narcotic analgesics, we synthesized several 1,2,3,4,5,6-hexahydro-6,6-dimethyl-1,5~methano—3—benzazocine derivatives from ethyl 4methoxyphenylacetate via …
Number of citations: 3 www.jstage.jst.go.jp
M Chaykovsky, MH Lin, A Rosowsky - The Journal of Organic …, 1972 - ACS Publications
… recent report,4 however, the reaction of ethyl 4 '-methoxyphenylacetate proceeds in good yield to the corresponding acyloin, winch upon oxidation gives 1,4-bis(4'-methoxy phenyl) …
Number of citations: 17 pubs.acs.org
ML Sbaraglini, SR Chuguransky, PH Palestro… - 2020 - ri.conicet.gov.ar
… Ethyl 4-methoxyphenylacetate and propyl phenylacetate showed the most promising in vivo results. In consistence with the observed anticonvulsant effects, propyl phenylacetate …
Number of citations: 3 ri.conicet.gov.ar
EC Taylor, GE Jagdmann Jr… - The Journal of Organic …, 1978 - ACS Publications
… Catalytic reduction then led directly to ethyl 4-methoxyphenylacetate (68%). This transformation, and that reported by Evans, represent an attractive potential synthetic method for …
Number of citations: 35 pubs.acs.org
K Ishizuki, H Oka, R Goseki, H Otsuka - 한국고분자학회학술대회연구논문 …, 2016 - dbpia.co.kr
… Specifically, we synthesized DABBT with two hydroxyl groups (DABBT-diol) by 8 reaction steps from ethyl 4-methoxyphenylacetate and methyl thiosalicylate as starting materials. In …
Number of citations: 0 www.dbpia.co.kr
GBR De Graaff, SJH van Dijck‐Rothuis… - Recueil des Travaux …, 1955 - Wiley Online Library
… Furthermore, a small amount of ethyl 4-methoxyphenylacetate (IV) , but no trace of the norcaradiene derivative V, was isolated from the reaction product. …
Number of citations: 9 onlinelibrary.wiley.com
T Imai, M Maekawa, S Tsuchiya - Applied entomology and zoology, 2002 - jstage.jst.go.jp
p-Anisaldehyde, a common flower volatile component, was found to be a potent attractant to adults of the varied carpet beetle, Anthrenus verbasci, irrespective of sex. The male catch …
Number of citations: 18 www.jstage.jst.go.jp
JHP Tyman, PB Payne - Journal of Chemical Research, 2006 - journals.sagepub.com
… Scheme 3 illustrates the preparation of 2-(4-methoxyphenyl)propane-1, 3-diol from the ethoxycarbonylation of ethyl 4-methoxyphenylacetate and by carboxylation of 4-…
Number of citations: 11 journals.sagepub.com
HM Colquhoun, CC Dudman, GC Robinson… - Advanced …, 1990 - Wiley Online Library
… Sequential methylation and n-octylation at the benzylic position of ethyl-4-methoxyphenylacetate were followed by hydrolysis and conversion to the acyl chloride. Derivatization with the …
Number of citations: 12 onlinelibrary.wiley.com
G Garcia Linares, P Arroyo Mañez… - European Journal of …, 2014 - Wiley Online Library
A series of hydroxy‐, methoxy‐, and nitrophenylacetamides was synthesized by enzyme catalysis. The 28 new products were obtained through a lipase‐catalyzed two‐step reaction in …

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